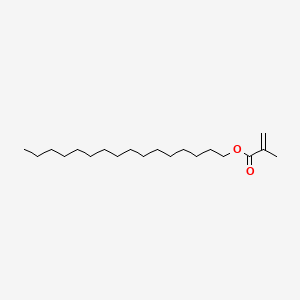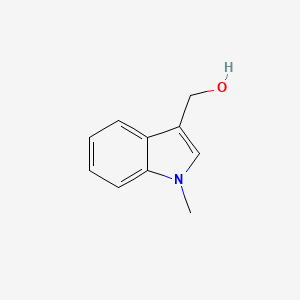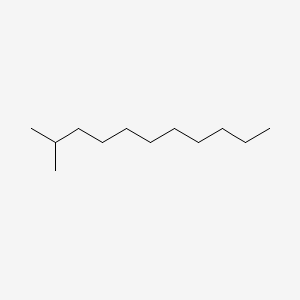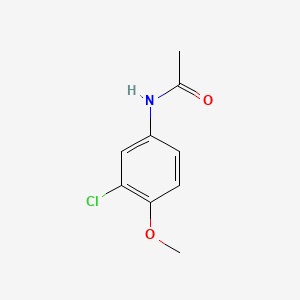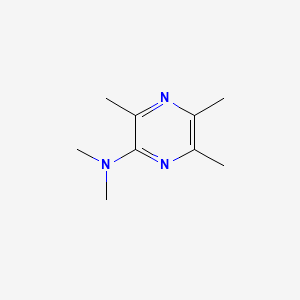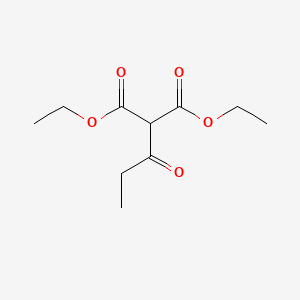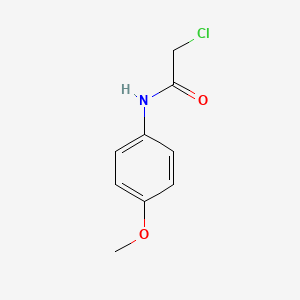
m-Tolylhydrazine
Vue d'ensemble
Description
M-Tolylhydrazine is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as (3-Methylphenyl)hydrazine .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The InChI representation of its structure isInChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 . Chemical Reactions Analysis
A study has been conducted on the electrocatalytic degradation of this compound with binary metal oxide (Er 2O 3@NiO) nanocomposite modified glassy carbon electrode .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 243.8±9.0 °C at 760 mmHg, and a flash point of 116.0±22.3 °C . It has a molar refractivity of 39.6±0.3 cm3, and a polar surface area of 38 Å2 . It is insoluble in water but soluble in alcohol and chloroform .Applications De Recherche Scientifique
Application in Cancer Research and Treatment m-Tolylhydrazine and its derivatives are often used in cancer research due to their potential in inducing carcinogenesis, making them useful for studying the development and treatment of cancer. For instance, 1,2-dimethylhydrazine (DMH) is utilized as a colon carcinogen in animal models to understand the biochemical and molecular mechanisms of colon carcinogenesis. Studies have demonstrated that DMH, after undergoing metabolic reactions, generates carcinogens and reactive oxygen species, which alkylate DNA and initiate colon carcinogenesis. This insight aids in evaluating the efficacy of natural or pharmacological compounds against colon cancer induced by DMH in animal models (Venkatachalam et al., 2020). Additionally, DMH is investigated for its effects on mutation frequencies in various tissues, offering insights into its mutagenicity and its role in tumor development (Newell & Heddle, 2004).
Application in Pharmacology and Drug Development Hydrazine derivatives are also involved in the pharmacological field, especially in drug development and evaluation. For instance, hydralazine, a known demethylating agent, is studied for its ability to reactivate the expression of tumor suppressor genes. This pharmacological property is utilized to evaluate its effectiveness and tolerability in cancer treatment, particularly in cases like untreated cervical cancer (Zambrano et al., 2005). Moreover, the vasodilator hydralazine is investigated for its novel mechanism of action in cardiovascular therapy, highlighting its potential in activating the hypoxia-inducible factor pathway and initiating a pro-angiogenic phenotype (Knowles et al., 2004).
Application in Environmental and Agricultural Studies Hydrazine derivatives are also relevant in environmental science, particularly concerning soil health and agriculture. Studies explore the impact of herbicides containing hydrazine derivatives on soil microorganisms, enzyme activities, and plant growth, contributing to the understanding of their ecological effects and informing safe agricultural practices (Borowik et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
A study has shown that a nanocomposite modified glassy carbon electrode was found to be very selective against m-tolyl hydrazine and to have good affinity in the presence of other interfering toxic chemicals . This suggests that m-Tolylhydrazine may interact with its targets in a specific manner, leading to changes in the biochemical environment.
Biochemical Pathways
Metabolomics studies can provide a broad picture of the metabolome and insights into complex biochemical pathways . .
Propriétés
IUPAC Name |
(3-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOGZLZMLJZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201819 | |
| Record name | m-Tolylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-89-0 | |
| Record name | (3-Methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Tolylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tolylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | m-Tolylhydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH79LJ6UD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes m-Tolylhydrazine an environmental concern, and how can we address its presence in water resources?
A1: this compound is a toxic chemical posing a significant threat to ecosystems and living organisms. [, ] Its presence in water resources is a growing concern due to its potential for bioaccumulation and adverse health effects. [] A recent study has explored a promising solution using a novel electrochemical sensor. This sensor, based on a binary metal oxide (Er2O3@NiO) nanocomposite modified glassy carbon electrode, demonstrates high selectivity and sensitivity for detecting and degrading this compound in aqueous solutions. [] This innovative approach offers a potential pathway for efficient and cost-effective remediation of this hazardous chemical from our environment. []
Q2: Can you explain the significance of the Er2O3@NiO nanocomposite in the electrochemical detection and degradation of this compound?
A2: The Er2O3@NiO nanocomposite plays a crucial role in both the detection and degradation of this compound. [] Firstly, its unique structure and properties allow for the selective binding of this compound, even in the presence of other interfering chemicals. [] This selectivity is vital for accurate detection and monitoring of this specific pollutant. Secondly, the Er2O3@NiO nanocomposite exhibits excellent electrocatalytic activity. [] When used as a modifier on a glassy carbon electrode, it facilitates the electrochemical degradation of this compound through redox reactions. [] This process effectively breaks down the toxic compound into less harmful byproducts, contributing to the remediation of contaminated water. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




